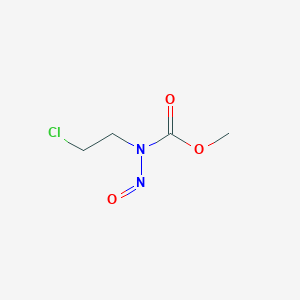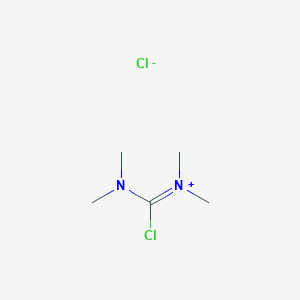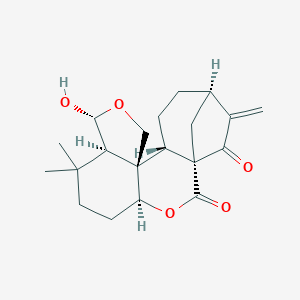
4-(Piperidin-1-il)benzaldehído
Descripción general
Descripción
4-(Piperidin-1-yl)benzaldehyde (4-PBA) is an organic compound of the aldehyde class, which is an important building block in organic chemistry. It is used as an intermediate in the synthesis of various compounds, such as drugs and dyes. In addition, 4-PBA has a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Agentes Antiinflamatorios
“4-(Piperidin-1-il)benzaldehído” se utiliza como reactivo para la síntesis de agentes antiinflamatorios . Estos agentes son cruciales en el tratamiento de condiciones como la artritis, el asma y las enfermedades autoinmunitarias.
α-Aminofosfonatos Incorporados a Piperidina
Este compuesto también se utiliza en la síntesis de α-aminofosfonatos incorporados a piperidina . Estos son agentes antibacterianos que se utilizan para combatir diversas infecciones bacterianas.
Derivados de 5-Hidroxyaurona
“this compound” se utiliza en la síntesis de derivados de 5-Hidroxyaurona . Estos derivados actúan como inhibidores del crecimiento contra las células endoteliales de la vena umbilical humana (HUVEC) y algunas líneas celulares de cáncer, lo que los convierte en posibles candidatos para el tratamiento del cáncer.
Antagonistas Selectivos del Receptor NMDA NR2B
Este compuesto se utiliza en la síntesis de antagonistas selectivos del receptor NMDA NR2B
Mecanismo De Acción
Target of Action
It has been used as a reactant for the synthesis of various compounds with diverse biological activities, such as anti-inflammatory agents, antibacterial agents, growth inhibitors against huvec and some cancer cell lines, and nr2b selective nmda receptor antagonists . These suggest that the compound may interact with a variety of biological targets.
Mode of Action
For instance, it has been used in the synthesis of Schiff bases , which are known to interact with various biological targets through mechanisms such as chelation, hydrogen bonding, and π-π stacking .
Biochemical Pathways
Given its use in the synthesis of various biologically active compounds, it can be inferred that it may influence a range of biochemical pathways depending on the specific derivative synthesized .
Pharmacokinetics
Its chemical properties such as melting point (61-64 °c), boiling point (3443±250 °C predicted), and density (1091±006 g/cm3 predicted) have been reported . These properties can influence its pharmacokinetic behavior.
Result of Action
Compounds synthesized using it as a reactant have shown various biological activities, suggesting that it may have potential therapeutic effects depending on the specific derivative synthesized .
Action Environment
It is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that factors such as temperature, light, and oxygen exposure may affect its stability.
Safety and Hazards
4-(Piperidin-1-yl)benzaldehyde may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid eating, drinking, or smoking when using this product. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Direcciones Futuras
Piperidine is very common in many natural and synthetic N-containing medicaments and is present in the basic skeleton of many pharmacologically active compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-11-4-6-12(7-5-11)13-8-2-1-3-9-13/h4-7,10H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJVPSVCFVQUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303081 | |
| Record name | 4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10338-57-5 | |
| Record name | 10338-57-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Piperidinyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-(Piperidin-1-yl)benzaldehyde in the context of the provided research papers?
A1: 4-(Piperidin-1-yl)benzaldehyde serves as a crucial building block in synthesizing chalcone derivatives. [, ] These chalcones exhibit a range of biological activities, including antimicrobial and anticonvulsant properties. [, ]
Q2: Can you describe the general reaction mechanism for synthesizing chalcones using 4-(Piperidin-1-yl)benzaldehyde?
A2: Chalcone synthesis using 4-(Piperidin-1-yl)benzaldehyde generally employs a Claisen-Schmidt condensation reaction. This reaction involves the condensation of the aldehyde group of 4-(Piperidin-1-yl)benzaldehyde with the α-carbon of a suitable ketone, typically in the presence of a base. [, ]
Q3: How does the structure of the synthesized chalcones relate to their biological activity, particularly antimicrobial activity?
A3: While the provided research doesn't offer a detailed structure-activity relationship (SAR) analysis, it does highlight that a chalcone incorporating both an isoquinoline moiety and the 4-(Piperidin-1-yl)benzaldehyde scaffold (specifically, compound 6Aa in []) demonstrated potent antimicrobial activity against Escherichia coli. This suggests that both structural features may contribute to the observed activity. []
Q4: Were any computational studies performed to understand the interaction of these chalcones with their biological targets?
A5: Yes, molecular docking studies were conducted on chalcone 6Aa (from []) using MOE software. These studies aimed to understand its interaction with the thymidine phosphorylase enzyme (PDB ID: 4EAD), a potential target for its antimicrobial activity. The results indicated a strong binding affinity between 6Aa and the enzyme, suggesting a possible mechanism for its antimicrobial effects. []
Q5: What analytical techniques were used to characterize the synthesized chalcones?
A6: The synthesized chalcones were characterized using a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry. [, ] These techniques provided information about the functional groups, structure, and molecular weight of the compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
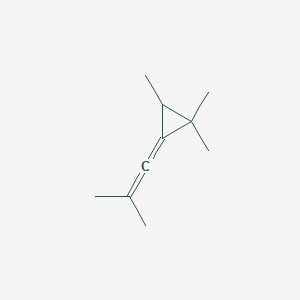




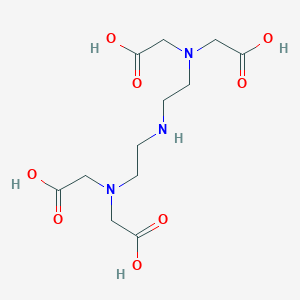

![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)

